N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves the condensation of 3-methoxybenzaldehyde with anthranilic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer, due to its ability to inhibit specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. This inhibition can lead to various therapeutic effects, depending on the target and the pathway affected.
Comparison with Similar Compounds
Similar Compounds
- N,3-bis(4-methoxyphenyl)-2-methylacrylamide
- 2,2-bis(3-methoxyphenyl)-1-tosyl-1,2-dihydro-2λ4,3λ4-[1,3,2]diazaborolo[4,5,1-ij]quinoline
Uniqueness
N,3-bis(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific structural features, such as the presence of methoxy groups and the quinazoline ring. These features contribute to its distinct biological activities and make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C23H19N3O4 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
N,3-bis(3-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C23H19N3O4/c1-29-18-7-3-5-16(12-18)25-22(27)15-9-10-20-21(11-15)24-14-26(23(20)28)17-6-4-8-19(13-17)30-2/h3-14H,1-2H3,(H,25,27) |
InChI Key |
KHIFLADNOXOJCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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